Boc-Lys-OH

Description

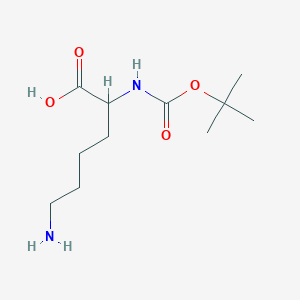

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUHYEDEGRNAFO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910101 | |

| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13734-28-6, 2418-95-3, 106719-44-2 | |

| Record name | α-tert-Butoxycarbonyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epsilon-tert-Butyloxycarbonyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Boc-Lys-OH and its role in peptide synthesis?

An In-depth Technical Guide to Boc-Lys-OH and Its Role in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nα-Boc-L-lysine (this compound)

Nα-Boc-L-lysine (this compound) is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is a cornerstone of "Boc chemistry," a strategy widely employed in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Boc group is a urethane-type protecting group that is stable under a variety of conditions but can be readily removed by treatment with moderately strong acids, such as trifluoroacetic acid (TFA).

The lysine (B10760008) residue possesses a second amino group on its side chain (the ε-amino group), which is also nucleophilic and requires protection to prevent unwanted side reactions during peptide synthesis. Therefore, the selection of an appropriate side-chain protecting group, orthogonal to the Nα-Boc group, is a critical consideration for the successful incorporation of lysine into a peptide sequence. The choice of the ε-amino protecting group depends on the overall synthetic strategy, particularly the conditions used for the final deprotection of the completed peptide.

Chemical Properties and Structure

The fundamental structure of this compound involves the attachment of the Boc group to the α-amino group of L-lysine. The ε-amino group is typically protected by another group, leading to a variety of commercially available derivatives.

Table 1: Physicochemical Properties of Nα-Boc-L-lysine

| Property | Value |

| Chemical Formula | C11H22N2O4 |

| Molecular Weight | 246.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 205-207 °C (decomposes) |

| Solubility | Soluble in water, methanol, and ethanol |

| CAS Number | 13734-28-6 |

The Role of this compound in Peptide Synthesis

This compound is a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino group, allowing for the controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid support.

The general workflow for incorporating a this compound residue into a peptide chain during SPPS is as follows:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA), to liberate a free amino group.

-

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base to generate a free amine.

-

Coupling: The activated carboxyl group of the incoming this compound derivative is then coupled to the free amino group of the peptide-resin.

-

Capping (Optional): Any unreacted amino groups on the resin can be capped to prevent the formation of deletion sequences.

-

Cycle Repetition: The process is repeated to elongate the peptide chain.

Orthogonal Side-Chain Protection of Lysine

The ε-amino group of lysine must be protected with a group that is stable to the acidic conditions used for the removal of the Nα-Boc group. This protecting group is typically removed at the final stage of peptide synthesis, often under different conditions, a concept known as orthogonal protection. The choice of the ε-protecting group is crucial and influences the final deprotection strategy.

Table 2: Common Side-Chain Protected Nα-Boc-L-lysine Derivatives

| Derivative | Side-Chain Protecting Group | Deprotection Conditions | Key Features |

| Boc-Lys(Z)-OH | Benzyloxycarbonyl (Z) | Strong acid (e.g., HF) or catalytic hydrogenolysis | Classic protecting group, stable to TFA. |

| Boc-Lys(2-Cl-Z)-OH | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong acid (e.g., HF) | More acid-labile than the Z group, allowing for milder final deprotection. |

| Boc-Lys(Fmoc)-OH | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine) | Allows for selective deprotection of the side chain while the peptide is still on the resin, enabling side-chain modifications. |

Experimental Protocols

General Protocol for Boc-SPPS using this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing a lysine residue using Boc chemistry.

Materials:

-

Merrifield resin (or other suitable solid support)

-

Boc-protected amino acids (including a side-chain protected Boc-Lys derivative)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, DIC/HOBt)

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Acetic anhydride (B1165640) (for capping)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.

-

Treat the resin with 50% TFA in DCM (v/v) for 20 minutes.

-

Wash the resin with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).

-

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes (2x).

-

Wash the resin with DCM (3x).

-

-

Coupling:

-

Dissolve the this compound derivative (3 equivalents) and a coupling agent (e.g., HBTU, 3 eq.) in DMF.

-

Add DIEA (6 equivalents) to the solution.

-

Add the activation mixture to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Capping (Optional):

-

Treat the resin with a solution of acetic anhydride/DIEA/DCM for 20 minutes.

-

Wash the resin with DCM (3x).

-

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagrams

Caption: Workflow for the incorporation of a this compound residue in Boc-SPPS.

This guide provides a comprehensive overview of this compound and its critical role in peptide synthesis. For specific applications, researchers should consult detailed literature and safety data sheets for all reagents used.

An In-depth Technical Guide to Nα-Boc-L-lysine

Nα-(tert-Butoxycarbonyl)-L-lysine (Nα-Boc-L-lysine) is a pivotal derivative of the amino acid L-lysine, extensively utilized in the fields of peptide synthesis, drug development, and bioconjugation.[1][2] The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the α-amino nitrogen allows for controlled and sequential peptide bond formation, making it an indispensable tool for researchers and scientists.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identifiers

Nα-Boc-L-lysine is characterized by the presence of a Boc protecting group on the alpha-amino group of the L-lysine backbone, leaving the ε-amino group on the side chain available for further modification or interaction.

Table 1: Chemical Identifiers for Nα-Boc-L-lysine

| Identifier | Value |

| IUPAC Name | (2S)-6-amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid[3] |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O[3] |

| InChI Key | DQUHYEDEGRNAFO-SVGMAFHSNA-N[3] |

| CAS Number | 13734-28-6 |

| PubChem ID | 100148 |

| Molecular Formula | C11H22N2O4[1][2] |

Physicochemical Properties

The physical and chemical properties of Nα-Boc-L-lysine are critical for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for Nα-Boc-L-lysine

| Property | Value |

| Molecular Weight | 246.30 g/mol [1] |

| Appearance | White to off-white powder[1] or white crystalline powder |

| Melting Point | 192 - 212 °C |

| Optical Rotation | [a]D20 = +21.5 ± 1.5º (c=2 in MeOH); [a]D20 = +5.0 ± 1º (c=2 in H2O) |

| Purity | ≥ 98% (HPLC) |

| Storage Conditions | 0 - 8 °C[2] |

Experimental Protocols

Synthesis of Nα-Boc-L-lysine

The synthesis of Nα-Boc-L-lysine is typically achieved by the selective protection of the α-amino group of L-lysine. A common method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under basic conditions. While a direct protocol for Nα-Boc-L-lysine was not found, a representative procedure can be adapted from the synthesis of similar protected lysine (B10760008) derivatives. The following is a generalized protocol based on the synthesis of Boc-protected amino acids.

Materials:

-

L-lysine hydrochloride

-

Sodium bicarbonate (NaHCO3)

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO4)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.

-

Prepare a solution of di-tert-butyl dicarbonate in dioxane.

-

Add the (Boc)2O solution dropwise to the cooled lysine solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

After the reaction is complete, wash the mixture with diethyl ether three times to remove unreacted (Boc)2O.

-

Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate three times.

-

Combine the organic phases and dry over anhydrous magnesium sulfate for 12 hours.

-

Concentrate the solution under reduced pressure and dry under vacuum to yield Nα-Boc-L-lysine as a white solid.

Applications in Peptide Synthesis

Nα-Boc-L-lysine is a fundamental building block in solid-phase peptide synthesis (SPPS). The Boc group protects the α-amino group during the coupling of the carboxylic acid group to the N-terminus of the growing peptide chain. The Boc group is stable under the basic conditions used for peptide coupling but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to allow for the next amino acid to be added.[1] The ε-amino group of the lysine side chain can be either protected with an orthogonal protecting group (e.g., Fmoc) or left unprotected, depending on the desired final peptide sequence.[1][4]

Workflow for Nα-Boc-L-lysine in Solid-Phase Peptide Synthesis

The following diagram illustrates the general workflow of incorporating Nα-Boc-L-lysine into a peptide chain during SPPS.

Caption: Workflow of Nα-Boc-L-lysine in Solid-Phase Peptide Synthesis.

Logical Relationships in Lysine Protection Strategies

The choice of protecting groups for the α- and ε-amino groups of lysine is critical for complex peptide synthesis. The following diagram illustrates the logical relationships between different protection strategies involving the Boc group.

Caption: Protection strategies for L-lysine using the Boc group.

References

A Technical Guide to Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH) for Researchers and Drug Development Professionals

Introduction: Nα-(tert-Butoxycarbonyl)-L-lysine, commonly abbreviated as Boc-Lys-OH, is a pivotal amino acid derivative extensively utilized in the fields of peptide chemistry, pharmaceutical research, and drug development. Its unique structural characteristics, featuring a temporary protecting group on the alpha-amino position, make it an indispensable building block for the controlled synthesis of peptides and other complex organic molecules. This technical guide provides an in-depth overview of this compound, including its chemical properties, applications in solid-phase peptide synthesis (SPPS), and the broader significance of lysine (B10760008) in biological signaling pathways.

Core Chemical and Physical Data

This compound is characterized by the presence of a tert-Butoxycarbonyl (Boc) protecting group on its α-amino nitrogen. This group is stable under basic conditions but can be readily removed with moderate acids, a property that is fundamental to its application in peptide synthesis.[1][2][3] The ε-amino group of the lysine side chain remains unprotected, offering a site for potential subsequent modifications.[3]

| Property | Value |

| CAS Number | 13734-28-6 |

| Molecular Weight | 246.30 g/mol [4][5] |

| Molecular Formula | C₁₁H₂₂N₂O₄[4] |

| Appearance | White to off-white solid |

| Melting Point | ~205 °C (decomposition)[6] |

| Solubility | Soluble in common organic solvents like DMF and DCM |

Applications in Peptide Synthesis and Drug Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.[2][3] In this methodology, the Boc group serves as a temporary shield for the α-amino group, preventing unwanted polymerization and allowing for the stepwise elongation of the peptide chain.[1][2] The free ε-amino group on the lysine side chain can be a reactive site for side reactions, and thus for many applications, derivatives with a protected side chain are used. However, the use of this compound is crucial when a free lysine side-chain is desired in the final peptide for specific biological interactions or subsequent modifications like labeling or conjugation.[3]

This compound is a vital intermediate in the synthesis of a wide range of pharmaceutical compounds, including active pharmaceutical ingredients (APIs) and peptide-based drugs targeting areas such as oncology, immunology, and metabolic disorders.[7] The incorporation of lysine residues can influence a peptide drug's solubility, stability, and receptor-binding affinity.[5]

For more complex syntheses, such as the creation of branched or cyclic peptides, derivatives of this compound with an orthogonally protected ε-amino group are employed.[8] These derivatives, such as Boc-Lys(Z)-OH, Boc-Lys(Mtt)-OH, or Boc-Lys(Fmoc)-OH, allow for the selective deprotection and modification of the side chain while the peptide backbone remains protected and anchored to the solid support.[1][8][9]

Experimental Protocol: General Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an amino acid like this compound into a peptide chain using manual Boc-SPPS.

Materials:

-

Resin (e.g., Merrifield or PAM resin)

-

Boc-protected amino acids (e.g., this compound)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Procedure:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent like DCM for 30-60 minutes to ensure optimal reaction conditions.[4]

-

Boc Deprotection: The Boc protecting group from the N-terminal amino acid on the resin is removed using a solution of TFA in DCM (typically 25-50%).[2][4] This exposes a free amine for the next coupling step. The resin must be washed thoroughly after this step to remove residual acid.

-

Neutralization: The protonated amine is neutralized to the free amine using a solution of a hindered base, such as 5-10% DIEA in DCM.[2][4] This is followed by several washes to remove excess base.

-

Amino Acid Coupling: The next Boc-protected amino acid (e.g., this compound) is activated with a coupling reagent and added to the resin. The mixture is agitated until the coupling reaction is complete.

-

Repeat Cycle: Steps 2 through 4 are repeated for each subsequent amino acid in the desired peptide sequence.[4]

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), often with scavengers to prevent side reactions.[2]

Caption: General workflow for Boc solid-phase peptide synthesis.

The Role of Lysine in Biological Signaling Pathways

Beyond its structural role in proteins, lysine is a critical player in cellular regulation through various post-translational modifications (PTMs).[[“]][11] The ε-amino group of lysine residues within proteins is a hub for enzymatic modifications that dynamically alter protein function, localization, and stability. Synthesizing peptides containing lysine using this compound allows researchers to create probes and substrates to study these vital cellular processes.

Key lysine-centric signaling events include:

-

Ubiquitination: The attachment of ubiquitin to lysine residues, which can signal for protein degradation or modulate cellular signaling pathways.[[“]][12]

-

Acetylation and Methylation: These modifications, particularly on histone proteins, are fundamental to epigenetic regulation, controlling gene expression by altering chromatin structure.[[“]][11][12]

-

Nutrient Sensing: Lysine levels can influence key metabolic signaling pathways, such as the Target of Rapamycin (TOR) pathway, which is a central regulator of cell growth and metabolism.[13][14]

Caption: Key signaling roles of lysine post-translational modifications.

References

- 1. fiveable.me [fiveable.me]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. consensus.app [consensus.app]

- 11. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 12. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 13. Frontiers | Dietary Lysine Regulates Body Growth Performance via the Nutrient-Sensing Signaling Pathways in Largemouth Bass (Micropterus salmoides) [frontiersin.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methodologies for the chemical synthesis of Nα,Nε-di-Boc-L-lysine, a crucial building block in peptide synthesis and various pharmaceutical development endeavors. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes graphical representations of the synthesis workflow.

Introduction

Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH) is an L-lysine derivative where both the alpha (α) and epsilon (ε) amino groups are protected by tert-butoxycarbonyl (Boc) groups. This dual protection strategy is fundamental in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, allowing for the selective deprotection and subsequent modification of either the N-terminus or the side chain. The lipophilic nature of the Boc groups also enhances the solubility of the amino acid in organic solvents commonly used in synthesis.

Synthesis Protocols

The primary route for the synthesis of Boc-Lys(Boc)-OH involves the reaction of L-lysine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. Several variations of this method exist, primarily differing in the choice of base, solvent system, and reaction conditions. Below are two common and reliable protocols.

Protocol 1: Sodium Bicarbonate in Dioxane/Water

This method is a widely cited procedure that utilizes sodium bicarbonate as the base in a biphasic solvent system.

-

Materials:

-

L-lysine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Dilute hydrochloric acid (HCl)

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water in a flask and cool the solution in an ice-water bath.[1]

-

Separately, dissolve di-tert-butyl dicarbonate in dioxane.

-

Add the (Boc)₂O solution dropwise to the stirring lysine (B10760008) solution.

-

Allow the reaction mixture to stir at room temperature for 24 hours.[1]

-

After 24 hours, wash the mixture three times with diethyl ether to remove unreacted (Boc)₂O and byproducts.

-

Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid. This protonates the carboxylic acid and any remaining amino groups.

-

Extract the product three times with ethyl acetate.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the product as a white solid.[1]

-

Protocol 2: Sodium Hydroxide (B78521) in Dioxane/Water

This protocol employs a stronger base, sodium hydroxide, to maintain a higher pH during the reaction, which can influence the reaction rate and yield.

-

Materials:

-

L-lysine hydrochloride

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Deionized water

-

Potassium bisulfate (KHSO₄) solution (4M)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve L-lysine hydrochloride in a 1:1 (v/v) mixture of 1,4-dioxane and water.[2][3]

-

Adjust the pH of the solution to 10-11 by the dropwise addition of a 1M NaOH solution.[2][3]

-

Dissolve di-tert-butyl dicarbonate in dioxane and add it to the lysine solution using an addition funnel.[2][3]

-

Stir the resulting mixture at room temperature overnight.[2][3]

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Acidify the remaining aqueous solution to a pH of 1-2 with a 4M KHSO₄ solution.[2][3]

-

Extract the product twice with ethyl acetate.

-

Combine the organic extracts and dry under reduced pressure to obtain the product, typically as a colorless liquid or oil.[2][3]

-

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols, allowing for a direct comparison of their efficiencies.

| Parameter | Protocol 1 (NaHCO₃) | Protocol 2 (NaOH) |

| Starting Material | L-lysine hydrochloride | L-lysine hydrochloride |

| Base | Sodium Bicarbonate | Sodium Hydroxide |

| Solvent System | Dioxane / Water | 1,4-Dioxane / Water |

| Reaction Time | 24 hours | Overnight |

| Reported Yield | 85%[1] | 100%[2][3] |

| Product Form | White Solid[1] | Colorless Liquid[2][3] |

Synthesis Workflow and Logic

The synthesis of Boc-Lys(Boc)-OH follows a logical progression of chemical transformations designed to protect the amino groups of L-lysine. The overall workflow can be visualized as follows:

The core principle of this synthesis is the nucleophilic attack of the amino groups of lysine on the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The base is crucial for deprotonating the amino groups, thereby increasing their nucleophilicity. The logical relationship can be visualized as follows:

Conclusion

The synthesis of Boc-Lys(Boc)-OH is a robust and well-established procedure. The choice between the two presented protocols may depend on the desired final product form (solid vs. liquid) and the acceptable yield. Both methods are suitable for producing high-quality material for subsequent applications in research and development. Careful control of pH during the reaction and workup is critical for achieving high yields and purity.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of organic chemistry, particularly in the strategic synthesis of peptides and other complex molecules. Its widespread use stems from its reliability, ease of introduction, and, most critically, its selective removal under acidic conditions. This technical guide provides a comprehensive overview of the Boc protecting group, detailing its mechanism of action, experimental protocols for its use, and a comparative analysis of its performance.

Core Principles of Boc Protection

The primary function of the Boc group is to temporarily block the nucleophilic amino group of an amino acid. This protection prevents unwanted side reactions during the formation of a peptide bond with another amino acid. The Boc group is valued for its stability in a wide range of chemical environments, including basic and nucleophilic conditions, making it compatible with many synthetic steps.[1][2] This stability allows for orthogonal protection strategies where other protecting groups, sensitive to different conditions, can be selectively removed without affecting the Boc-protected amine.[1]

The introduction of the Boc group, or N-tert-butyloxycarbonylation, is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[1][3] The reaction is generally efficient and proceeds with high yields.[4]

Mechanism of Action: Protection and Deprotection

Boc Protection: The protection of an amine with Boc₂O involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the anhydride.[5] This is followed by the departure of a tert-butyl carbonate anion, which then deprotonates the newly acylated amine. The unstable tert-butyl carbonic acid subsequently decomposes to carbon dioxide and tert-butanol.[5] While the reaction can proceed without a base, bases like triethylamine (B128534) or sodium hydroxide (B78521) are often used to facilitate the deprotonation step.[6]

Boc Deprotection: The removal of the Boc group is its defining characteristic and is accomplished under acidic conditions.[7][8] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[3][8] The mechanism initiates with the protonation of the carbamate's carbonyl oxygen.[7][9] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[10] The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.[7][9] The liberated tert-butyl cation can potentially alkylate sensitive residues, a side reaction that can be mitigated by the use of scavenger reagents.[3]

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is crucial for the overall success of a synthetic route. The following tables summarize typical quantitative data for these processes.

| Boc Protection of Amines | |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Solvents | Dioxane/water, Tetrahydrofuran (THF), Acetonitrile, Dichloromethane (DCM) |

| Bases | Triethylamine (Et₃N), Sodium hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP) |

| Reaction Time | Typically 1-4 hours, can be faster depending on substrate and conditions.[11] |

| Temperature | Room temperature to 40°C.[12] |

| Yield | Generally high, often exceeding 90%.[4][11] |

| Boc Deprotection of Amines | |

| Reagents | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane/ethyl acetate (B1210297) |

| Solvents | Dichloromethane (DCM), Dioxane, Ethyl acetate |

| Concentration | 25-50% TFA in DCM; 4M HCl in dioxane.[13][14] |

| Reaction Time | Typically 15 minutes to 4 hours, highly dependent on the substrate.[15] |

| Temperature | Room temperature.[15] |

| Yield | Generally high, often quantitative. |

| Side Reactions | Alkylation of sensitive residues by the tert-butyl cation, aspartimide formation, pyroglutamate (B8496135) formation.[14] Mitigation often involves scavenger reagents.[3] |

Experimental Protocols

Protocol 1: Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino acid (1 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Triethylamine (Et₃N) (1.5 equivalents)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve the amino acid and triethylamine in a 1:1 (v/v) mixture of dioxane and water.[16]

-

To this solution, add di-tert-butyl dicarbonate with stirring at room temperature.[16]

-

Continue stirring for approximately 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[16]

-

Once the reaction is complete, dilute the mixture with water.[16]

-

Extract the aqueous layer twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.[16]

-

Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution.[16]

-

Extract the product into ethyl acetate (three times).[16]

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[16]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group from a peptide.

Materials:

-

Boc-protected peptide

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

Procedure:

-

Dissolve the Boc-protected peptide in dichloromethane.

-

Add trifluoroacetic acid to the solution (typically a 25-50% v/v mixture).[14]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.[14]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the deprotected peptide as its trifluoroacetate (B77799) salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Boc Deprotection using HCl in Dioxane

This protocol provides an alternative method for Boc deprotection.

Materials:

-

Boc-protected amine

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.[15]

-

Add a 4M solution of HCl in 1,4-dioxane.[15]

-

Stir the mixture at room temperature for 1 to 4 hours.[15]

-

Monitor the reaction by TLC or LC-MS.[15]

-

Upon completion, the product often precipitates as the hydrochloride salt.[15]

-

The solid can be collected by filtration and washed with a solvent like diethyl ether.[15]

Mandatory Visualizations

Caption: Mechanism of Boc protection of an amine.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. genscript.com [genscript.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

A Comprehensive Technical Guide to the Solubility of Boc-Lys-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Nα-tert-Butoxycarbonyl-L-lysine (Boc-Lys-OH), a pivotal building block in peptide synthesis and various bioconjugation applications. A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, enhancing yield, and ensuring the purity of synthesized peptides and other derivatives. This document consolidates available solubility data, presents detailed experimental protocols for solubility determination, and illustrates key concepts through logical diagrams.

Core Concepts in this compound Solubility

The solubility of this compound is primarily dictated by its molecular structure, which features a hydrophilic amino acid backbone (lysine) and a lipophilic tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This amphiphilic nature results in a varied solubility profile across different organic solvents. Key factors influencing its solubility include:

-

Solvent Polarity: The polarity of the solvent plays a critical role. Polar protic solvents can interact with the free carboxylic acid and the ε-amino group of the lysine (B10760008) side chain, while polar aprotic solvents can solvate the molecule through dipole-dipole interactions. Nonpolar solvents are generally less effective.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor significantly impacts the dissolution of this compound, which has multiple sites for hydrogen bonding.

-

Temperature: Solubility is generally temperature-dependent, although specific data across a range of temperatures for this compound is not extensively published.

-

pH: In aqueous and protic solvent systems, the pH can drastically alter the charge state of the molecule's carboxylic acid and amino groups, thereby affecting its solubility.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative data for this compound is not abundant in publicly available literature, the following tables summarize the existing qualitative and quantitative information to guide solvent selection. For comparative purposes, data for the related and commonly used derivative, Fmoc-Lys(Boc)-OH, is also included.

Table 1: Solubility of this compound (Nα-tert-Butoxycarbonyl-L-lysine)

| Solvent | Solubility | Remarks |

| Water | Soluble[1][2] | A quantitative value of 100 mg/mL has been reported, requiring ultrasonication[3] |

| Methanol | Slightly Soluble[1][2] | Sonication may improve solubility[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[4] | A common solvent for dissolving protected amino acids |

| Dichloromethane (DCM) | Soluble[4] | Frequently used in peptide synthesis |

| Acetone | Soluble[5] | A polar aprotic solvent |

| Chloroform | Soluble[5] | A less polar organic solvent |

| Ethyl Acetate | Soluble[5] | A moderately polar solvent |

| Acetic Acid | Slightly Soluble[2] |

Table 2: Solubility of Related Lysine Derivatives

| Compound | Solvent | Solubility |

| Fmoc-Lys(Boc)-OH | Dimethyl Sulfoxide (DMSO) | ≥100.8 mg/mL[6] |

| Water | ≥4.69 mg/mL[6] | |

| Ethanol (EtOH) | ≥51 mg/mL[6] | |

| Dimethylformamide (DMF) | "Clearly soluble" at 1 mmol in 2 mL[7] | |

| Water | Slightly soluble[8] | |

| Boc-Lys(Boc)-OH | Dimethyl Sulfoxide (DMSO) | 80.00 mg/mL (Sonication recommended) |

| Chloroform | Soluble[9] | |

| Ether | Soluble[9] | |

| Ethyl Acetate | Soluble[9] | |

| Methanol | Soluble[9] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in a specific organic solvent. This protocol is adapted from standard methodologies for amino acid derivatives.[10]

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Pipettes

-

0.2 µm syringe filter

-

Pre-weighed evaporation dish or vial

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.2 µm syringe filter into a pre-weighed evaporation dish to remove any microscopic solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature suitable for evaporating the solvent without degrading the this compound (e.g., 40-50 °C). A vacuum desiccator can also be used for this purpose.

-

Dry the sample until a constant weight is achieved.

-

Accurately weigh the evaporation dish containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Express the solubility in the desired units (e.g., mg/mL, g/L) by dividing the mass of the dissolved solid by the volume of the supernatant collected.

-

Visualizing Key Processes and Concepts

To further clarify the factors influencing solubility and the experimental workflow, the following diagrams are provided.

References

- 1. N-Boc-N'-Fmoc-L-Lysine | 84624-27-1 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]

- 5. This compound | CAS:13734-28-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound CAS#: 13734-28-6 [m.chemicalbook.com]

- 8. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 9. This compound 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability of Nα-Boc-L-lysine (Boc-Lys-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Nα-tert-butyloxycarbonyl-L-lysine (Boc-Lys-OH) under a variety of conditions relevant to its storage, handling, and use in scientific research and pharmaceutical development. Understanding the stability profile of this critical raw material is essential for ensuring the integrity of synthetic peptides and other derivatives, as well as for defining appropriate storage and handling protocols.

Introduction to this compound

Nα-Boc-L-lysine is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing the highly reactive amino terminus from participating in unwanted side reactions during peptide bond formation. The Boc group's utility stems from its stability under neutral and basic conditions and its facile removal under acidic conditions, a key principle of orthogonal protection strategies in multi-step synthesis.[1][2]

General Stability and Storage Recommendations

This compound is a white to off-white crystalline powder that is generally stable when stored under appropriate conditions. For long-term storage, it is recommended to keep this compound in a tightly sealed container in a dry and cool place, typically at temperatures between 2°C and 8°C.[3] While it can be stored at room temperature for temporary periods, prolonged exposure to ambient conditions, especially humidity and light, should be avoided to minimize potential degradation. When removing from cold storage, it is crucial to allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the product.

This compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[4] Its solubility in aqueous solutions is limited but can be increased by adjusting the pH.

Stability Under Forced Degradation Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for identifying potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Acidic Conditions

The Boc protecting group is designed to be labile under acidic conditions. This cleavage is the basis for its use in peptide synthesis.[1][5] The deprotection mechanism involves protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA), followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6]

Degradation Pathway under Acidic Conditions: The primary "degradation" under acidic conditions is the intended deprotection to L-lysine.

References

- 1. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CAS:13734-28-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. jk-sci.com [jk-sci.com]

Orthogonal Protection Strategies Using Boc-Lysine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, particularly for complex therapeutic and research-grade peptides, the principle of orthogonal protection is paramount. This strategy allows for the selective removal of specific protecting groups under distinct chemical conditions, enabling the synthesis of modified peptides such as branched peptides, cyclic peptides, and peptide conjugates with high precision. This technical guide provides a comprehensive overview of orthogonal protection strategies centered around Nα-Boc-L-lysine derivatives, offering detailed experimental protocols, quantitative data, and logical workflows to aid researchers in this intricate field.

Core Principles of Orthogonal Protection in Boc-SPPS

The foundation of solid-phase peptide synthesis (SPPS) using a Boc (tert-butyloxycarbonyl) strategy involves the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain. This group is typically removed at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).[1] For trifunctional amino acids like lysine (B10760008), which possesses a reactive ε-amino group in its side chain, a more permanent protecting group is required that is stable to the conditions of α-Boc removal.

An orthogonal protecting group for the lysine side chain must, therefore, be removable under conditions that do not cleave the Nα-Boc group or other side-chain protecting groups and do not cleave the peptide from the resin support. The strategic selection of this side-chain protection is critical for achieving the desired peptide modifications.

Key Boc-Lysine Derivatives and Their Orthogonal Deprotection

Several Boc-lysine derivatives are commercially available, each with a unique side-chain protecting group that offers orthogonality to the Boc group. The choice of derivative depends on the desired modification and the overall synthetic strategy.

| Boc-Lysine Derivative | Side-Chain Protecting Group | Deprotection Conditions | Orthogonality to Nα-Boc | Key Applications |

| Boc-Lys(Fmoc)-OH | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., 20% piperidine (B6355638) in DMF) | Fully Orthogonal | Synthesis of protected peptide fragments, on-resin labeling.[1] |

| Boc-Lys(Alloc)-OH | Alloc (Allyloxycarbonyl) | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) | Fully Orthogonal | Synthesis of cyclic and branched peptides, on-resin modifications.[2][3] |

| Boc-Lys(Dde)-OH | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine (B178648) in DMF | Fully Orthogonal | Synthesis of branched peptides, bioconjugation, and labeling.[4][5] |

| Boc-Lys(Mtt)-OH | Mtt (4-methyltrityl) | Highly dilute acid (e.g., 0.5-2% TFA in DCM) | Quasi-Orthogonal | Synthesis of branched and cyclic peptides.[6][7][8][9] |

Experimental Protocols

The following sections provide detailed methodologies for the selective deprotection of the side-chain protecting groups of various Boc-lysine derivatives and their application in the synthesis of complex peptides.

Protocol 1: Selective Deprotection of the Fmoc Group from Boc-Lys(Fmoc)-OH

This protocol is utilized when a specific lysine side chain needs to be deprotected for subsequent modification while the peptide remains on the solid support.

Materials:

-

Peptide-resin containing Boc-Lys(Fmoc)-OH

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.[6]

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5 times).

-

Wash the resin with DCM (3 times).

-

The resin is now ready for the subsequent coupling reaction on the deprotected lysine side chain.

Protocol 2: Selective Deprotection of the Alloc Group from Boc-Lys(Alloc)-OH

This procedure details the removal of the Alloc group using a palladium catalyst, a common method for on-resin modifications.

Materials:

-

Peptide-resin containing Boc-Lys(Alloc)-OH

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (B129415) (PhSiH₃)

-

Anhydrous DCM

Procedure:

-

Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

-

Drain the DCM.

-

Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents relative to the resin substitution) and phenylsilane (20 equivalents) in anhydrous DCM.[10]

-

Add the catalyst solution to the resin.

-

Agitate the mixture at room temperature for 2 hours.[10]

-

Drain the solution.

-

Wash the resin thoroughly with DCM (5 times).

-

Wash the resin with a 0.5% solution of diethyldithiocarbamate (B1195824) in DMF to scavenge any residual palladium.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

The resin is now ready for the next synthetic step.

Protocol 3: Selective Deprotection of the Dde Group from Boc-Lys(Dde)-OH

This protocol describes the removal of the Dde protecting group using hydrazine, a method widely used for creating branched peptides and for bioconjugation.

Materials:

-

Peptide-resin containing Boc-Lys(Dde)-OH

-

2% (v/v) hydrazine monohydrate in DMF

-

DMF

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add the 2% hydrazine in DMF solution to the resin.

-

Agitate the mixture for 3-10 minutes at room temperature.[4][5]

-

Drain the deprotection solution.

-

Repeat steps 3-5 two more times.[5]

-

Wash the resin thoroughly with DMF (5 times).

-

The resin is now ready for modification at the deprotected lysine side chain.

Protocol 4: Selective Deprotection of the Mtt Group from Boc-Lys(Mtt)-OH

The Mtt group is highly acid-labile and requires carefully controlled conditions for its removal to maintain the integrity of the Nα-Boc group.

Materials:

-

Peptide-resin containing Boc-Lys(Mtt)-OH

-

0.5-2% (v/v) TFA in DCM

-

1-5% (v/v) Triisopropylsilane (TIS) as a scavenger

-

DCM

-

10% (v/v) Diisopropylethylamine (DIPEA) in DMF

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Drain the DCM.

-

Prepare the deprotection solution of 0.5-2% TFA and 1-5% TIS in DCM.

-

Treat the resin with the deprotection solution for 1-2 minutes. Repeat this treatment 10-15 times until the yellow color of the Mtt cation is no longer observed in the filtrate.[6]

-

Immediately wash the resin with DCM (3 times).

-

Neutralize the resin by washing with 10% DIPEA in DMF (2 times for 2 minutes each).[6]

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

The resin is now ready for the synthesis of a peptide branch or other modifications.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of key experimental processes involving orthogonal protection with Boc-lysine derivatives.

Caption: Workflow for branched peptide synthesis using Boc-Lys(X)-OH.

Caption: Workflow for side-chain to side-chain cyclic peptide synthesis.

Caption: Workflow for on-resin bioconjugation using a Boc-lysine derivative.

Conclusion

The use of Boc-lysine derivatives with orthogonal side-chain protecting groups provides a powerful and versatile toolkit for the synthesis of complex and modified peptides. A thorough understanding of the specific deprotection conditions for each protecting group is essential for the successful implementation of these strategies. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel peptide-based molecules with high fidelity and for a wide range of applications, from basic research to therapeutic development.

References

- 1. peptide.com [peptide.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Technical Guide to Side-Chain Protected Boc-Lys-OH Derivatives for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications and methodologies of three key side-chain protected Boc-L-lysine-OH derivatives: Boc-Lys(Mtt)-OH, Boc-Lys(Z)-OH, and Boc-Lys(Fmoc)-OH. These building blocks are instrumental in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides with site-specific modifications, such as branching, cyclization, and the attachment of various moieties.[1][2][3]

Introduction to Orthogonal Protection in Peptide Synthesis

In SPPS, the α-amino group of the growing peptide chain is temporarily protected, typically with a Boc (tert-butyloxycarbonyl) group in Boc-based strategies. Simultaneously, reactive amino acid side chains are protected with groups that are stable to the conditions used for α-amino deprotection. The concept of "orthogonality" is crucial; it allows for the selective removal of a specific protecting group under conditions that do not affect other protecting groups on the peptide or the linkage to the solid support.[3] This principle is fundamental to the strategic use of Boc-Lys(Mtt)-OH, Boc-Lys(Z)-OH, and Boc-Lys(Fmoc)-OH.

Physicochemical Properties

A clear understanding of the physical and chemical properties of these protected amino acids is essential for their effective use in SPPS. The following table summarizes key properties.

| Property | Boc-Lys(Mtt)-OH | Boc-Lys(Z)-OH | Boc-Lys(Fmoc)-OH |

| Molecular Formula | C₃₁H₃₈N₂O₄ | C₁₉H₂₈N₂O₆ | C₂₆H₃₂N₂O₆ |

| Molecular Weight | 502.66 g/mol | 380.44 g/mol | 468.54 g/mol |

| Appearance | White to off-white solid | White powder | White powder |

| Solubility | Soluble in DMF, DCM.[4] Less soluble in water.[4] | Generally soluble in organic solvents like DMF and DMSO. | Soluble in DMF, DMSO, Chloroform, DCM, Ethyl Acetate, Acetone.[5] Slightly soluble in water.[5] |

Side-Chain Protecting Groups: A Comparative Overview

The choice of the side-chain protecting group for lysine (B10760008) depends on the overall synthetic strategy and the desired site for modification. The Mtt, Z, and Fmoc groups offer distinct deprotection chemistries, providing the researcher with a versatile toolkit.

| Protecting Group | Chemical Name | Deprotection Conditions | Orthogonality in Boc-SPPS | Key Applications |

| Mtt | 4-Methyltrityl | Mildly acidic (e.g., 1-2% TFA in DCM)[5] | Orthogonal to Boc and other acid-labile groups cleaved by stronger acids. | On-resin side-chain modification, branched and cyclic peptide synthesis.[1][3] |

| Z | Benzyloxycarbonyl | Catalytic hydrogenation (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH) | Not fully orthogonal; Boc group can be partially cleaved under strong acid conditions. | Preparation of protected peptide fragments. |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Basic (e.g., 20% piperidine (B6355638) in DMF) | Fully orthogonal to the acid-labile Boc group. | Synthesis of peptides with site-specific modifications where the side chain is deprotected under basic conditions. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protected amino acids. The following sections provide step-by-step protocols for key experimental procedures.

General Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle

This protocol outlines the standard cycle for elongating a peptide chain on a solid support using Boc-protected amino acids.

Workflow for a single coupling cycle in Boc-SPPS.

Caption: General workflow for one cycle of Boc-based solid-phase peptide synthesis.

Protocol:

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30-60 minutes.[6]

-

Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc group.[7]

-

Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.

-

Neutralization: Neutralize the N-terminal amine with a solution of 10% diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).[7]

-

Washing: Wash the resin with DMF to remove excess base.

-

Coupling: Couple the next Boc-protected amino acid (3-5 equivalents) using a suitable coupling agent (e.g., HBTU/DIEA or DIC/HOBt) in DMF for 1-2 hours.[5]

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.

-

Repeat steps 2-7 for each amino acid in the peptide sequence.

On-Resin Side-Chain Deprotection

The Mtt group is highly acid-labile and can be selectively removed on-resin.[5]

Workflow for on-resin deprotection of the Mtt group.

Caption: Workflow for the selective on-resin deprotection of the Mtt group.

Protocol:

-

Washing: Wash the peptide-resin with DCM.

-

Deprotection: Treat the resin with a freshly prepared solution of 1-2% TFA and 1-5% triisopropylsilane (B1312306) (TIS) in DCM.[5] Perform multiple short treatments (e.g., 5-10 treatments of 2 minutes each) until the yellow color of the Mtt cation is no longer observed in the filtrate.[5]

-

Washing: Wash the resin thoroughly with DCM.

-

Neutralization: Neutralize the resin with 10% DIEA in DMF.[5]

-

Washing: Wash the resin with DMF. The resin is now ready for on-resin side-chain modification.

The Z group can be removed by catalytic hydrogenation. Catalytic transfer hydrogenation using a hydrogen donor is often more practical for SPPS.

Protocol:

-

Resin Swelling: Swell the peptide-resin in a suitable solvent such as DMF.

-

Catalyst and Donor Addition: Add a palladium catalyst (e.g., 10% Pd on carbon) and a hydrogen donor (e.g., formic acid or 1,4-cyclohexadiene).[8][9]

-

Reaction: Gently agitate the mixture at room temperature. The reaction time can vary from minutes to hours depending on the specific conditions and the peptide sequence.[8]

-

Filtration: Filter the resin to remove the catalyst and reaction by-products.

-

Washing: Wash the resin thoroughly with the reaction solvent, followed by DCM and DMF.

The Fmoc group is base-labile and its removal is a standard procedure in Fmoc-based SPPS.

Workflow for on-resin deprotection of the Fmoc group.

Caption: Workflow for the selective on-resin deprotection of the Fmoc group.

Protocol:

-

First Deprotection: Treat the peptide-resin with a solution of 20% piperidine in DMF for 2 minutes.[5]

-

Second Deprotection: Drain the resin and add a fresh solution of 20% piperidine in DMF for 5-10 minutes.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all remaining side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the protecting groups used.

Protocol for a Standard TFA Cleavage:

-

Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[5] Scavengers like TIS are crucial to prevent side reactions.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether multiple times.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Boc-Lys(Mtt)-OH, Boc-Lys(Z)-OH, and Boc-Lys(Fmoc)-OH are indispensable tools in modern peptide chemistry. Their distinct side-chain protecting groups, with their orthogonal deprotection schemes, provide researchers with the flexibility to synthesize a wide array of complex and modified peptides for various applications in research, diagnostics, and drug development. A thorough understanding of their chemical properties and the associated experimental protocols is paramount for their successful implementation in the laboratory.

References

- 1. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. sciencemadness.org [sciencemadness.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Boc-L-lysine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of the two major isomers of Boc-L-lysine: Nα-(tert-Butoxycarbonyl)-L-lysine and Nε-(tert-Butoxycarbonyl)-L-lysine. These compounds are fundamental building blocks in modern peptide synthesis and are crucial for the development of peptide-based therapeutics. This document details their properties, experimental protocols for their use, and the strategic logic behind their application in synthetic chemistry.

Physical and Chemical Properties

The tert-butoxycarbonyl (Boc) protecting group can be attached to either the α-amino or the ε-amino group of L-lysine, resulting in two distinct isomers with different applications in peptide synthesis. The physical and chemical properties of these isomers are summarized below.

Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH)

This isomer has the Boc group protecting the α-amino group, leaving the ε-amino group available for side-chain modifications or specific coupling reactions.

| Property | Value | References |

| CAS Number | 13734-28-6 | [1] |

| Molecular Formula | C11H22N2O4 | [1] |

| Molecular Weight | 246.30 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | ~205 °C (decomposition) | [3] |

| Solubility | Soluble in water and methanol | [4] |

| Optical Rotation | [α]D/20 = +21.5 ± 1.5° (c=2 in MeOH) | [2] |

Nε-(tert-Butoxycarbonyl)-L-lysine (H-Lys(Boc)-OH)

In this isomer, the Boc group protects the ε-amino group of the lysine (B10760008) side chain, leaving the α-amino group free for peptide bond formation in solid-phase peptide synthesis (SPPS).

| Property | Value | References |

| CAS Number | 2418-95-3 | [5] |

| Molecular Formula | C11H22N2O4 | [5] |

| Molecular Weight | 246.30 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 244 - 248 °C | [5] |

| Solubility | Slightly soluble in water | [6][] |

| Optical Rotation | [α]D/20 = +15 ± 3° (c=1 in Acetic Acid) | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nα-Boc-L-lysine:

-

¹H NMR (D₂O): The spectrum shows characteristic signals for the α-proton around 3.88 ppm. The protons of the tert-butyl group of the Boc protecting group appear as a singlet at approximately 1.44 ppm. The methylene (B1212753) protons of the lysine side chain appear as multiplets between 1.43 and 3.01 ppm.[1]

-

¹³C NMR (Methanol-d4): Key resonances include the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, and the various carbons of the lysine backbone and side chain.[8]

Nε-Boc-L-lysine:

-

¹H NMR: The α-proton signal is typically observed, along with the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector. The methylene protons of the lysine side chain show distinct chemical shifts due to the presence of the Boc group on the ε-amino group.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons, the carbons of the Boc group, and the six carbons of the lysine moiety, with the chemical shift of the ε-carbon being significantly affected by the attached Boc group.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Nα-Boc-L-lysine: The FTIR spectrum displays a characteristic N-H stretching vibration around 3348 cm⁻¹. A strong band associated with the C=O stretching of the carbonyl group is observed at approximately 1710 cm⁻¹.[9] Bands corresponding to the alkyl groups, including the overtone of the Boc C-(CH₃)₃ group, are also present.[9]

-

Nε-Boc-L-lysine: The spectrum shows a prominent carbonyl group peak from the Boc moiety.[10] The presence of the free α-amino group and the protected ε-amino group will give rise to characteristic N-H stretching and bending vibrations.

Experimental Protocols

Boc Deprotection using Trifluoroacetic Acid (TFA)

The Boc group is labile under acidic conditions and is commonly removed using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected lysine derivative

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated) or other suitable base for neutralization

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected lysine in dichloromethane (DCM).

-

Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.[2]

-

Stir the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting residue is the amine salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize it with a saturated solution of sodium bicarbonate or another appropriate base until the pH is neutral or slightly basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected lysine derivative.

Mechanism of Boc Deprotection: The deprotection proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[12]

References

- 1. This compound(13734-28-6) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound(13734-28-6) 13C NMR [m.chemicalbook.com]

- 4. raineslab.com [raineslab.com]

- 5. youtube.com [youtube.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

Methodological & Application

The Strategic Role of Boc-Lys-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic incorporation of polyfunctional amino acids is paramount for the development of complex and therapeutically relevant peptides. Among these, lysine (B10760008), with its versatile side-chain amino group, offers a key locus for molecular elaboration. The use of Nα-tert-butyloxycarbonyl-L-lysine (Boc-Lys-OH) and its derivatives in Solid-Phase Peptide Synthesis (SPPS) provides a robust platform for creating branched peptides, cyclic peptides, and site-specific conjugates. This document offers detailed application notes and experimental protocols to guide researchers in leveraging the unique capabilities of this compound in their synthetic endeavors.

Core Principles: Orthogonal Protection in Lysine Chemistry

The successful synthesis of modified peptides hinges on the principle of orthogonal protection, wherein different protecting groups on an amino acid can be selectively removed under distinct chemical conditions. In the context of Boc-SPPS, the α-amino group is protected by the acid-labile Boc group. The ε-amino group of the lysine side chain can be protected by a variety of groups, each with its own unique lability, allowing for precise control over the synthetic route.

Key orthogonal protecting groups for the lysine side chain in conjunction with a Boc-protected α-amino group include:

-

Boc (tert-butyloxycarbonyl): Requires strong acid for removal, typically in the final cleavage step.

-

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group, offering orthogonality to the acid-labile Boc group. This allows for selective deprotection of the lysine side chain on-resin for further modification.

-

Msc (Methylsulfonylethoxycarbonyl): Another base-labile protecting group, providing an alternative orthogonal strategy to Fmoc for complex peptide synthesis.[1]

-

Mtt (4-Methyltrityl): A highly acid-labile group that can be removed under very mild acidic conditions, leaving the more robust Boc group and other acid-labile side-chain protecting groups intact.[2] This is particularly useful for on-resin side-chain manipulation.

-

Z (Benzyloxycarbonyl): Removable by catalytic hydrogenation or strong acid.

The choice of the ε-amino protecting group is dictated by the desired modification and the overall synthetic strategy.

Applications of this compound in SPPS

The versatility of orthogonally protected this compound derivatives enables a wide range of applications in peptide science and drug development.

Synthesis of Branched Peptides

Branched peptides, where a second peptide chain is attached to the side chain of a lysine residue, are of significant interest for developing vaccines, drug delivery systems, and synthetic enzymes.[2] The synthesis of such structures relies on the selective deprotection of the lysine ε-amino group, followed by the stepwise elongation of the branch.

Peptide Cyclization

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. This compound derivatives with an orthogonally protected side chain can be used to form a lactam bridge with a corresponding acidic residue (e.g., Asp or Glu) in the peptide sequence, leading to side-chain-to-side-chain cyclization.

Site-Specific Conjugation

The ability to deprotect a single lysine side chain on-resin provides a specific handle for the attachment of various moieties, including small molecule drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains. This is a cornerstone of modern peptide-drug conjugate (PDC) development, allowing for the creation of homogenous and well-defined therapeutic agents.[3]

Synthesis of Ubiquitin and Ubiquitin Conjugates

Ubiquitin is a 76-amino acid protein that plays a crucial role in cellular regulation through its conjugation to target proteins, often via lysine residues. The chemical synthesis of ubiquitin and its derivatives is essential for studying the ubiquitin-proteasome system. Boc-Lys(Msc)-OH is a valuable building block in this context, enabling the site-specific modifications required for these complex syntheses.[1][4]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of peptides using this compound and its derivatives. It is important to note that yields and purities are highly sequence-dependent and can be influenced by the choice of resin, coupling reagents, and purification methods.

| Application | Lysine Derivative | Peptide/Construct | Crude Yield (%) | Final Purity (%) | Reference |

| Branched Peptides | Fmoc-Lys(Mmt)-OH | Branched HIV-1 antibody epitope gp41 | - | 79 | |

| Fmoc-Lys(Alloc)-OH | Branched HIV-1 antibody epitope gp41 | - | 82 | [5] | |

| Fmoc-Lys(ivDde)-OH | Branched HIV-1 antibody epitope gp41 | - | 93 | [5] | |

| Dendrimer Synthesis | Boc-Lys(Boc)-OH | Generation 1 Poly(L-lysine) Dendron | 85 | - | [6] |